molecular formula C6H6BrN B588567 3-Bromoaniline-d4 CAS No. 81395-17-7

3-Bromoaniline-d4

Cat. No.: B588567
CAS No.: 81395-17-7
M. Wt: 176.049
InChI Key: DHYHYLGCQVVLOQ-RHQRLBAQSA-N
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Description

3-Bromoaniline-d4 is a deuterated derivative of 3-bromoaniline, where four hydrogen atoms are replaced by deuterium atoms. Its molecular formula is C6H2D4BrN, and it has a relative molecular mass of 194.09 g/mol . This compound is often used in various scientific research applications due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromoaniline-d4 typically involves the bromination of aniline-d4. The process can be summarized in the following steps:

Industrial Production Methods

In industrial settings, the preparation of bromoaniline compounds often involves the use of copper bromide (CuBr2) as a brominating agent in a suitable solvent like tetrahydrofuran. This method is advantageous due to its high selectivity, yield, and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

3-Bromoaniline-d4 undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted anilines.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.

    Reduction: Products include reduced forms of the original compound, such as aniline derivatives.

Scientific Research Applications

3-Bromoaniline-d4 is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in isotopic labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It is employed in the development of pharmaceuticals and in drug metabolism studies.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromoaniline-d4 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom acts as an electron-withdrawing group, making the aromatic ring more susceptible to attack by electrophiles. In nucleophilic substitution reactions, the bromine atom can be replaced by a nucleophile, leading to the formation of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic substitution allows for the tracing of the compound in various chemical and biological processes, providing valuable insights that are not possible with non-deuterated analogs .

Properties

IUPAC Name

3-bromo-2,4,5,6-tetradeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYHYLGCQVVLOQ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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